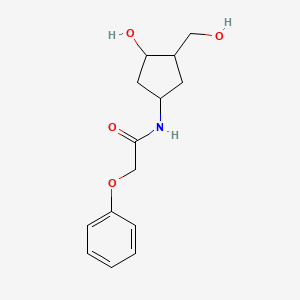

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide” is an organic compound that contains a cyclopentyl ring, which is a ring of five carbon atoms, and an acetamide group (a combination of an acetyl group and an amide group). The phenoxy indicates the presence of a phenyl group (a ring of six carbon atoms, typical of benzene) attached through an oxygen atom .

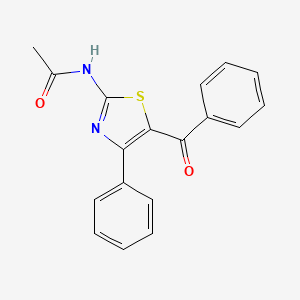

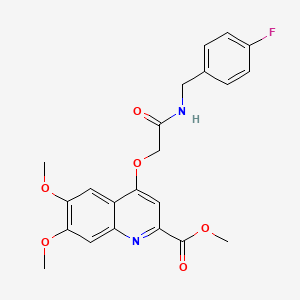

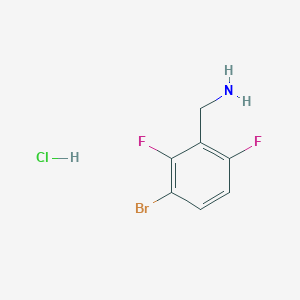

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a three-dimensional shape, with the cyclopentyl ring and phenyl ring likely occupying different spatial regions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The hydroxyl and amide groups could potentially be sites of reactivity .Scientific Research Applications

Chemoselective Synthesis

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide serves as an intermediate in the synthesis of various compounds. For instance, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial step in the synthesis of antimalarial drugs, demonstrates the importance of specific acetylation reactions in pharmaceutical synthesis. This process, utilizing Novozym 435 as a catalyst, highlights the role of such intermediates in facilitating selective reactions for drug synthesis (Magadum & Yadav, 2018).

Mechanism of Drug Metabolism

Investigations into the decomposition of N-hydroxyacetaminophen, a postulated toxic metabolite of acetaminophen, underscore the relevance of understanding the metabolic pathways and mechanisms of drug degradation. This research provides insights into how certain drug metabolites undergo decomposition, impacting drug safety and efficacy (Gemborys, Mudge, & Gribble, 1980).

Environmental Chemistry

The study of haloacetamides and haloacetaldehydes formation from the chlorination and chloramination of phenolic compounds, including those similar to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide, in natural waters illustrates the environmental impact of water treatment processes. These findings are crucial for understanding the formation of potentially toxic disinfection byproducts in drinking water and for developing strategies to mitigate their presence (Chuang, McCurry, Tung, & Mitch, 2015).

Pharmacological Studies

Phenoxyacetyl derivatives of amines, including those structurally related to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide, have been synthesized and assessed for anticonvulsant activity. Such research is vital for the development of new therapeutic agents, indicating the application of these compounds in medicinal chemistry for discovering novel treatments for conditions like epilepsy (Pańczyk et al., 2018).

Synthesis and Pharmacological Assessment

The synthesis and evaluation of novel acetamide derivatives, including those related to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, demonstrate the broad spectrum of pharmacological activities being explored for new drug development. This research contributes to the discovery of compounds with desirable therapeutic profiles (Rani, Pal, Hegde, & Hashim, 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c16-8-10-6-11(7-13(10)17)15-14(18)9-19-12-4-2-1-3-5-12/h1-5,10-11,13,16-17H,6-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLMBQBOWVTERV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834569.png)

![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)

![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2834576.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)

![N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2834585.png)

![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)

![6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2834588.png)